molecular formula C10H12ClF4NO B15340387 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride

Cat. No.: B15340387
M. Wt: 273.65 g/mol
InChI Key: KDWVEVVSIAVBGZ-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride is a fluorinated organic compound It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

The synthesis of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and 2,2,2-trifluoroethanol.

    Formation of the Trifluoroethoxy Group: The 2-fluoro-4-nitrophenol is reacted with 2,2,2-trifluoroethanol under basic conditions to form 2-fluoro-4-(2,2,2-trifluoroethoxy)phenol.

    Reduction of the Nitro Group: The nitro group in 2-fluoro-4-(2,2,2-trifluoroethoxy)phenol is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Formation of the Ethylamine Moiety: The resulting amine is then alkylated with an appropriate ethylating agent to form 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoroethoxy positions, using nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the trifluoroethoxy group can be hydrolyzed to yield the corresponding phenol derivative.

Scientific Research Applications

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Due to its fluorinated structure, the compound is explored for use in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including as a precursor for the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involving neurotransmitters or second messengers, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride can be compared with other similar compounds:

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares the trifluoroethoxy group but differs in its overall structure and applications.

    2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene: This compound is a precursor in the synthesis of this compound and has different chemical properties and reactivity.

    3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound contains a boronic acid group and is used in different chemical reactions and applications.

Properties

Molecular Formula

C10H12ClF4NO

Molecular Weight

273.65 g/mol

IUPAC Name

1-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H11F4NO.ClH/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H

InChI Key

KDWVEVVSIAVBGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC(F)(F)F)F)N.Cl

Origin of Product

United States

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